molecular formula C18H24N2O6S B2657710 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide CAS No. 2034450-96-7

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide

Cat. No.: B2657710
CAS No.: 2034450-96-7
M. Wt: 396.46
InChI Key: AHSYHICVGPYICI-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide is a synthetic small molecule characterized by a benzene sulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group and a 3-hydroxy-3-(oxan-4-yl)propyl chain. The 2,5-dioxopyrrolidinyl group is a cyclic imide that may act as a pharmacophore for targeting proteases or kinases, while the tetrahydropyran (oxan-4-yl) and hydroxypropyl substituents likely enhance solubility and stereochemical specificity.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6S/c21-16(13-8-11-26-12-9-13)7-10-19-27(24,25)15-3-1-14(2-4-15)20-17(22)5-6-18(20)23/h1-4,13,16,19,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSYHICVGPYICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound, which is then reacted with 3-hydroxy-3-(oxan-4-yl)propyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and inhibit their activity, while the pyrrolidinone and tetrahydropyran rings can interact with biological macromolecules, affecting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide)

  • Structural Differences : MPPB replaces the sulfonamide group with a benzamide linkage and incorporates a 2,5-dimethylpyrrole instead of the tetrahydropyran-hydroxypropyl chain.
  • Functional Implications: The benzamide core and dimethylpyrrole group in MPPB were critical for enhancing monoclonal antibody production in CHO cells by increasing glucose uptake and ATP levels while suppressing galactosylation .

Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide)

  • Structural Differences : Compound 13 features a triazole-carboxamide scaffold with a chlorophenyl group and a shorter propyl linker to the dioxopyrrolidinyl moiety.
  • Functional Implications: The triazole ring and chlorophenyl group may enhance aromatic stacking interactions, while the propyl linker could limit steric hindrance compared to the target’s bulkier tetrahydropyran group.

Pharmacokinetic and Physicochemical Properties

  • Target Compound : The 3-hydroxy-3-(oxan-4-yl)propyl chain likely improves hydrophilicity and metabolic stability due to the tetrahydropyran ring’s rigid, oxygen-rich structure.
  • MPPB : The dimethylpyrrole group may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Compound 13 : The chlorophenyl and triazole groups could confer moderate lipophilicity, balancing bioavailability and clearance rates.

Mechanistic Insights

  • The 2,5-dioxopyrrolidinyl group, common to all three compounds, is a cyclic imide that may chelate metal ions or interact with catalytic lysine residues in enzymes.
  • The sulfonamide group in the target compound could inhibit carbonic anhydrases or proteases via zinc coordination, whereas MPPB’s benzamide might favor kinase or glycosylation enzyme modulation .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₅S
  • Molecular Weight : 350.37 g/mol
  • CAS Number : 16211573

Structural Features

The compound consists of a benzene sulfonamide core, which is known for its pharmacological properties, linked to a pyrrolidinyl moiety and a hydroxypropyl oxane substituent. This configuration may influence its interaction with biological targets.

Sulfonamides are primarily known for their role as inhibitors of carbonic anhydrases (CAs), enzymes that are crucial for maintaining acid-base balance in organisms. The compound's structure suggests it may exhibit similar inhibitory effects on various CA isozymes, which are implicated in several diseases including glaucoma and cancer .

Inhibitory Activity

Recent studies have shown that sulfonamide derivatives can act as potent inhibitors of carbonic anhydrases. For instance, one study reported that certain derivatives exhibited submicromolar inhibitory activity against human carbonic anhydrase II (hCAII), suggesting potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzene sulfonamide structure can significantly impact its inhibitory potency. For example, the introduction of different substituents on the benzene ring or variations in the dioxopyrrolidinyl group can enhance binding affinity and selectivity towards specific isoforms of carbonic anhydrases .

Case Study 1: Inhibition Profile

In a comparative study, several sulfonamide derivatives were synthesized and tested for their inhibitory effects on hCAII, hCAIX, and hCAXII. The compound was found to have an IC₅₀ value in the low micromolar range against these isoforms, indicating significant biological activity compared to acetazolamide, a standard CA inhibitor .

CompoundTarget IsozymeIC₅₀ (μM)
This compoundhCAII0.58
AcetazolamidehCAII1.0

Case Study 2: Cancer Therapeutics

Another study explored the potential of benzene sulfonamides as OXPHOS inhibitors in cancer therapy. The compound demonstrated cytotoxic effects in pancreatic cancer cell lines by inhibiting ATP production through disruption of mitochondrial function . This highlights its dual role as both a CA inhibitor and a potential anti-cancer agent.

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